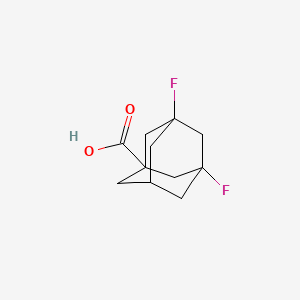![molecular formula C12H14ClNO2 B2625368 1-[(3-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375274-15-8](/img/structure/B2625368.png)
1-[(3-Chlorophenyl)methoxy]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is 1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 . This indicates the presence of a piperidin-4-one ring with a methoxy group attached to a chlorophenyl group.
Physical And Chemical Properties Analysis
Scientific Research Applications
Kinetic Studies in Organic Chemistry
The kinetic and mechanistic aspects of reactions involving compounds similar to 1-[(3-Chlorophenyl)methoxy]piperidin-4-one have been extensively studied. For instance, the kinetics of reactions of 3-chlorophenyl thionocarbonates with secondary alicyclic amines offer insights into the interaction dynamics and rate-determining steps in organic synthesis (Castro et al., 2001).
Synthesis of Serotonin Ligands
Research on compounds like 1-(3-chlorophenyl)piperazine, which is structurally related to this compound, has contributed to the synthesis of analogs for known serotonin ligands. These studies are crucial for understanding serotonin pathways and developing therapeutic agents (Rádl et al., 1999).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and tested for antimicrobial activities. These studies are significant for the development of new antibacterial and antifungal agents (Okasha et al., 2022).
Catalysis in Nucleophilic Substitution
Research into the catalysis of nucleophilic substitutions involving piperidine derivatives contributes to a deeper understanding of reaction mechanisms in organic chemistry. This knowledge is pivotal for the development of more efficient synthetic routes in pharmaceutical and chemical industries (Consiglio et al., 1981).
Anticancer and Antituberculosis Studies
Synthesis of chlorophenyl cyclopropyl derivatives, which are related to this compound, has led to the exploration of potential anticancer and antituberculosis activities. These studies are crucial in the search for new therapeutic agents (Mallikarjuna et al., 2014).
Crystallography and Structural Analysis
Crystallographic studies of compounds structurally similar to this compound provide valuable insights into molecular structures, which are essential for the design and synthesis of novel pharmaceutical compounds (Revathi et al., 2015).
Electrophysiological Studies
Electrophysiological studies involving compounds related to this compound, such as studies on sigma(1) receptor ligands, contribute to understanding neural signaling and developing treatments for neurological disorders (Takahashi et al., 2001).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are important synthetic medicinal blocks for drug construction . They are often involved in interactions with various biological targets, contributing to their therapeutic effects .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
Similar compounds have been found to induce various molecular and cellular changes, contributing to their therapeutic effects .
Biochemical Analysis
Biochemical Properties
1-[(3-Chlorophenyl)methoxy]piperidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, such as hepatotoxicity and neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other metabolic enzymes. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .
properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHNVXYCIVSQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


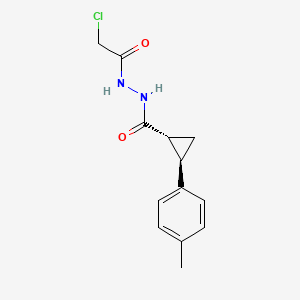
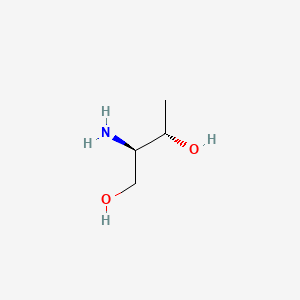
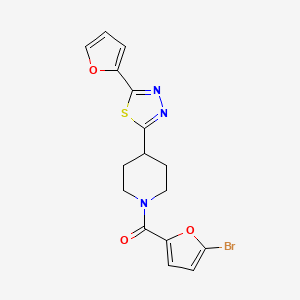

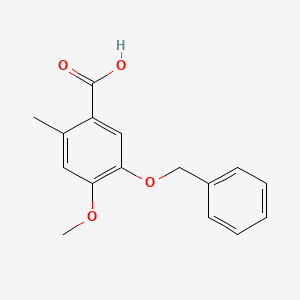
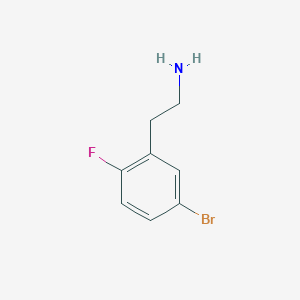

![4-fluoro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2625302.png)
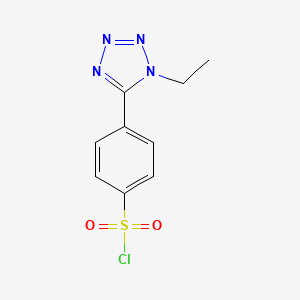
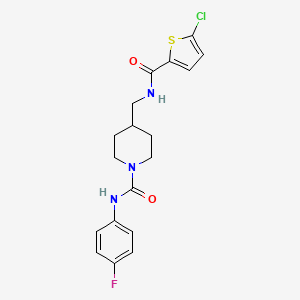
![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)
![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)
